Methyl 2-methyloxazolidine-2-carboxylate
Description
Methyl 2-methyloxazolidine-2-carboxylate is a heterocyclic compound featuring a five-membered oxazolidine ring (containing one oxygen and one nitrogen atom) substituted with a methyl ester group. The methyl ester group enhances solubility in organic solvents, a trait common to many esters, as seen in methyl salicylate and other volatile organic compounds (VOCs) .
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
methyl 2-methyl-1,3-oxazolidine-2-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-6(5(8)9-2)7-3-4-10-6/h7H,3-4H2,1-2H3 |
InChI Key |
CYOJXCNQVBUUML-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NCCO1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-methyloxazolidine-2-carboxylate can be synthesized through multicomponent reactions involving 1,2-amino alcohols. One common method involves the metal-free domino cyclization/decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids . This reaction typically proceeds under mild conditions and yields the target product in good to excellent yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methyloxazolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxazolidinones.
Reduction: Various reduced derivatives of the oxazolidine ring.
Substitution: Functionalized oxazolidines with diverse substituents.
Scientific Research Applications
Methyl 2-methyloxazolidine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-methyloxazolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazolidine ring can interact with the active sites of enzymes, inhibiting their activity or altering their function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Oxazolidine Derivatives
Unlike oxazolidinones (e.g., Linezolid, an antibiotic), which contain a lactam ring, Methyl 2-methyloxazolidine-2-carboxylate has a non-aromatic, saturated oxazolidine ring. However, the ester group may render it more reactive toward nucleophiles than non-esterified oxazolidines.
Methyl Esters
Methyl esters, such as methyl salicylate (a VOC) and methyl 2-cyanoacrylate, share the ester functional group but differ in backbone structure. Key comparisons include:
The ester group in this compound likely confers intermediate volatility, similar to methyl salicylate, but lower than smaller esters like methyl acetate .
Physicochemical Properties
While direct data is unavailable, methyl esters generally exhibit:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
